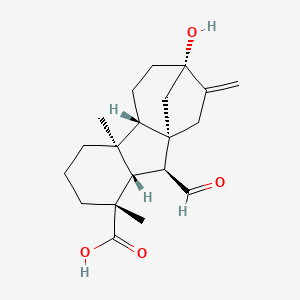

Gibberellin A53 aldehyde

Description

Structure

3D Structure

Properties

CAS No. |

85344-33-8 |

|---|---|

Molecular Formula |

C20H28O4 |

Molecular Weight |

332.4 g/mol |

IUPAC Name |

(1S,2S,3S,4R,8S,9S,12S)-2-formyl-12-hydroxy-4,8-dimethyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-4-carboxylic acid |

InChI |

InChI=1S/C20H28O4/c1-12-9-19-11-20(12,24)8-5-14(19)17(2)6-4-7-18(3,16(22)23)15(17)13(19)10-21/h10,13-15,24H,1,4-9,11H2,2-3H3,(H,22,23)/t13-,14-,15-,17-,18+,19+,20-/m0/s1 |

InChI Key |

DHEPJQQWDJWPJY-XQIDNCIUSA-N |

SMILES |

CC12CCCC(C1C(C34C2CCC(C3)(C(=C)C4)O)C=O)(C)C(=O)O |

Isomeric SMILES |

C[C@@]12CCC[C@@]([C@H]1[C@@H]([C@]34[C@H]2CC[C@](C3)(C(=C)C4)O)C=O)(C)C(=O)O |

Canonical SMILES |

CC12CCCC(C1C(C34C2CCC(C3)(C(=C)C4)O)C=O)(C)C(=O)O |

Origin of Product |

United States |

Biosynthesis and Enzymatic Conversion of Gibberellin A53 Aldehyde

Early Steps Preceding Gibberellin A53 Aldehyde Formation

The formation of Gibberellin A53 (GA53) aldehyde is a multi-step process that begins with the synthesis of the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGDP).

Gibberellins (B7789140) are diterpenoid plant hormones, and their biosynthesis originates from the C20 compound geranylgeranyl diphosphate (GGDP). nih.govresearchgate.net GGDP is synthesized from the condensation of three molecules of isopentenyl pyrophosphate (IPP) and one molecule of dimethylallyl pyrophosphate (DMAPP), a reaction catalyzed by geranylgeranyl pyrophosphate synthase (GGPPS). jmb.or.kr This precursor is central to the formation of a vast array of diterpenes, with diterpene synthases (DTSs) catalyzing the formation of diverse carbon skeletons. researchgate.netjmb.or.kr

The dedicated pathway to gibberellins commences with the cyclization of GGDP to ent-kaurene (B36324). youtube.com This two-step process is catalyzed by two distinct terpene cyclases: ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS). youtube.comresearchgate.net The resulting ent-kaurene then undergoes a series of three successive oxidation steps at C-19, catalyzed by a single cytochrome P450 monooxygenase, ent-kaurene oxidase (KO). nih.govoup.com This sequence of reactions converts ent-kaurene first to ent-kaurenol, then to ent-kaurenal, and finally to ent-kaurenoic acid. nih.gov Subsequently, ent-kaurenoic acid is hydroxylated at the 7β-position and then undergoes ring contraction to form Gibberellin A12-aldehyde, a reaction catalyzed by ent-kaurenoic acid oxidase (KAO), another cytochrome P450 enzyme. pnas.orgoup.com

A pivotal branching point in the gibberellin biosynthetic pathway is the 13-hydroxylation of C20-gibberellin precursors. Gibberellin A12-aldehyde can be converted to this compound through the action of a 13-hydroxylase. nii.ac.jpresearchgate.net This reaction introduces a hydroxyl group at the C-13 position, marking the entry into the early 13-hydroxylation pathway. researchgate.netkit.edu Studies in maize have demonstrated the metabolism of GA12-aldehyde to GA53-aldehyde. nih.gov Similarly, cell-free systems from Phaseolus vulgaris have shown that 13-hydroxylation occurs at the aldehyde stage, converting GA12-aldehyde to GA53-aldehyde. nii.ac.jpresearchgate.net

The enzymes responsible for the 13-hydroxylation of gibberellins are typically cytochrome P450 monooxygenases. jst.go.jpcas.cn In rice, two cytochrome P450 genes, CYP714B1 and CYP714B2, have been identified to encode GA 13-oxidases that convert GA12 to GA53. cas.cnpnas.org More recently, members of the CYP72A subfamily have been identified as bona fide gibberellin 13-oxidases in Arabidopsis thaliana. nih.govcas.cn Specifically, CYP72A9 catalyzes the conversion of 13-H GAs like GA12 to their corresponding 13-OH forms, such as GA53. nih.govcas.cn While some studies initially pointed towards CYP714 enzymes, it is now understood that the CYP72A subfamily plays a key role in this conversion in certain plant species. jst.go.jpcas.cn

Conversion of Gibberellin A12-Aldehyde to this compound via 13-Hydroxylation

Enzymatic Transformations of this compound

This compound is a substrate for further enzymatic modifications, primarily oxidation reactions that lead to the formation of various C19 and C20 gibberellins.

The subsequent steps in the metabolism of GA53 aldehyde involve the action of GA 20-oxidases (GA20ox), which are 2-oxoglutarate-dependent dioxygenases. rsc.orgmdpi.com These multifunctional enzymes catalyze the sequential oxidation of the C-20 methyl group of C20-GAs. rsc.org In the case of the GA53 branch of the pathway, GA53 is converted to GA44 (the C-20 alcohol), then to GA19 (the C-20 aldehyde), and finally to GA20, a C19-gibberellin, with the loss of C-20 as CO2. rsc.orgnih.gov

The conversion of GA53 to GA20 is a critical rate-limiting step in the biosynthesis of bioactive gibberellins. jst.go.jp Recombinant GA20ox-2 protein from rice has been shown to catalyze the conversion of GA53 to GA20. jst.go.jp Similarly, purified GA 20-oxidase from Cucurbita maxima endosperm converts GA53 to GA44, GA19, and ultimately to small amounts of GA20. nih.gov The expression of GA20ox genes is tightly regulated by various developmental and environmental cues, highlighting their importance in controlling the levels of active gibberellins. nih.govnih.gov Overexpression of a GA 20-oxidase in Arabidopsis leads to a phenotype consistent with gibberellin overproduction, including increased levels of GA20. nih.gov

Role of GA 20-Oxidases (GA20ox) in C-20 Oxidation and Aldehyde Cleavage

Characterization of GA20ox Isoforms Affecting this compound

Gibberellin 20-oxidases (GA20ox) are a class of 2-oxoglutarate-dependent dioxygenases (2-ODDs) that play a pivotal role in the later stages of GA biosynthesis. nih.govnih.gov These enzymes are encoded by small multigene families in plants, with different isoforms exhibiting distinct expression patterns and substrate preferences, thereby regulating GA production in a tissue-specific and developmental stage-specific manner. mdpi.comnih.gov GA20ox enzymes catalyze the sequential oxidation of the C-20 carbon on C20-GA precursors, such as GA53. nih.govnih.gov

Multiple isoforms of GA20ox have been identified across various plant species, and their activity on GA53 has been characterized:

In Cucurbita maxima (pumpkin) , a purified GA20-oxidase from the endosperm was shown to be a multifunctional enzyme. nih.gov This single enzyme catalyzes the entire oxidative sequence from GA53 to GA44, GA19, GA17, and ultimately to the C19-GA, GA20. nih.gov A recombinant GA 20-oxidase from pumpkin cotyledons confirmed this broad catalytic capability, converting GA53 to GA17 and also forming GA20 from its precursor, GA19. researchgate.net

In Arabidopsis thaliana , the GA20ox1 isoform (AtGA20ox1) can oxidize GA53, but it does so less effectively than it oxidizes GA12. uniprot.org Its primary action on GA53 is a single oxidation step to produce GA44. uniprot.org Overexpression of a GA20-oxidase in Arabidopsis leads to a GA-overproduction phenotype, including increased stem elongation and early flowering, underscoring the enzyme's critical role in controlling growth. nih.gov

In Triticum aestivum (wheat) , the GA20ox1A isoform is a key enzyme that catalyzes the conversion of GA53 to GA20 through a three-step oxidation process. uniprot.org

In Oryza sativa (rice) , several GA20ox isoforms, including OsGA20ox1 and OsGA20ox3, are crucial for regulating plant stature. nih.govnih.gov Mutations or altered expression of these genes lead to significant changes in plant height due to modified levels of bioactive GAs, which are derived from precursors like GA53. nih.govnih.gov

The table below summarizes the characterized functions of various GA20ox isoforms on substrates in the 13-hydroxylation pathway.

| Enzyme Isoform | Source Organism | Substrate(s) | Key Product(s) | Reference(s) |

| GA20-oxidase | Cucurbita maxima | GA53, GA19 | GA44, GA19, GA17, GA20 | nih.govresearchgate.net |

| AtGA20ox1 | Arabidopsis thaliana | GA53, GA12 | GA44 (from GA53) | uniprot.org |

| GA20ox1A | Triticum aestivum | GA53 | GA20 | uniprot.org |

| OsGA20ox1, OsGA20ox3 | Oryza sativa | GA precursors | Bioactive GAs (e.g., GA1) | nih.govnih.gov |

Catalytic Mechanisms and Substrate Specificity

GA20-oxidases are non-heme iron-containing dioxygenases that require Fe(II), 2-oxoglutarate, and O₂ as co-substrates for their catalytic activity. researchgate.netoup.com The mechanism involves a multi-step oxidation of the C-20 methyl group of C20-GAs like GA53. nih.gov This process occurs in a specific sequence:

The C-20 methyl group is first hydroxylated to an alcohol (e.g., GA53 to GA44). nih.gov

The alcohol is then oxidized to an aldehyde (e.g., GA44 to GA19).

The aldehyde is further oxidized to a carboxylic acid (e.g., GA19 to GA17). nih.gov

Finally, the C-20 carbon is eliminated as CO₂, resulting in the formation of a C19-gibberellin with a characteristic 19,10-γ-lactone structure (e.g., GA19 to GA20). mdpi.comresearchgate.net

A single GA20ox enzyme, such as the one from Cucurbita maxima, can catalyze all of these sequential reactions. nih.govresearchgate.net However, the substrate specificity can vary between isoforms. For instance, the GA20ox from Arabidopsis is more efficient with GA12 from the non-13-hydroxylation pathway than with GA53. uniprot.org In contrast, enzymes from wheat and pumpkin readily utilize GA53 as a substrate to produce downstream GAs. nih.govuniprot.org This specificity is a key factor in determining which biosynthetic pathway—the 13-hydroxylation or non-13-hydroxylation route—predominates in a particular plant tissue or species. frontiersin.org

Downstream Conversions to Bioactive Gibberellins (e.g., GA20, GA1)

The conversion of GA53-aldehyde and its successor, GA53, is a critical pathway leading to the production of potent, biologically active gibberellins. Following the initial oxidation of GA53-aldehyde to GA53, GA20-oxidase enzymes catalyze the conversion of GA53 into GA20. mdpi.com This process proceeds through the intermediates GA44 and GA19. nih.govebi.ac.uk

The resulting product, GA20, is a C19-GA and the immediate precursor to the highly bioactive gibberellin, GA1. oup.comnih.gov While GA20 itself has low biological activity, its conversion to GA1 represents a crucial activation step. nih.gov Mutations that block the activity of GA20-oxidase can lead to an accumulation of precursors like GA53 and a deficiency in GA1, often resulting in a dwarf phenotype in plants such as rice.

GA 3-Oxidase Activity in Terminal Steps

The final and often rate-limiting step in the biosynthesis of many active gibberellins is catalyzed by GA 3-oxidase (GA3ox), also known as 3β-hydroxylase. nih.gov These enzymes are also 2-oxoglutarate-dependent dioxygenases. oup.com The primary function of GA3ox in the 13-hydroxylation pathway is to convert the precursor GA20 into the bioactive hormone GA1 by adding a hydroxyl group at the 3β-position. oup.comnih.gov

The expression and activity of GA3ox genes are tightly regulated and are critical for controlling the levels of active GAs that modulate plant growth and development. frontiersin.orgnih.gov For example, in pea (Pisum sativum), the well-known LE gene encodes a GA3ox that performs this vital conversion of GA20 to GA1. nih.gov Similarly, specific GA3ox isoforms in rice and rhizobia have been shown to catalyze this terminal hydroxylation step, highlighting the conserved importance of this enzyme family in producing growth-active gibberellins. uniprot.orgacs.org

The table below outlines the terminal steps in the biosynthesis of bioactive GA1 from GA53.

| Precursor | Enzyme | Product(s) | Function of Product | Reference(s) |

| GA53 | GA20-oxidase | GA44, GA19, GA20 | Intermediates, Precursor to GA1 | nih.gov |

| GA20 | GA 3-oxidase | GA1 | Bioactive Gibberellin | oup.comnih.gov |

Genetic and Molecular Regulation of Gibberellin A53 Aldehyde Metabolism

Gene Identification and Expression Profiles of Key Enzymes

The conversion of GA53 to subsequent intermediates is primarily catalyzed by GA 20-oxidases (GA20ox), a family of 2-oxoglutarate-dependent dioxygenases. The genes encoding these enzymes have been identified and characterized in a wide range of plant species, and their expression patterns are often tissue-specific and developmentally regulated.

The transcription of GA20ox genes is a major control point in the GA biosynthetic pathway. In Arabidopsis thaliana, several GA20ox genes, including AtGA20ox1, AtGA20ox2, and AtGA20ox3, are expressed in various organs such as leaves, stems, and flowers. Their expression is often highest in tissues undergoing rapid growth. For instance, the expression of a GA20ox homolog in hybrid aspen (Populus tremula x P. tremuloides) is localized to the apical bud and elongating internodes.

Feedback regulation is a key feature of GA20ox gene expression. High levels of bioactive GAs, such as GA4, downregulate the transcription of GA20ox genes, thus maintaining homeostasis of GA levels. Conversely, a deficiency in bioactive GAs leads to an upregulation of GA20ox gene expression. This feedback mechanism is mediated by DELLA proteins, which are negative regulators of GA signaling. When GA levels are low, DELLA proteins accumulate and can interact with transcription factors to modulate gene expression.

While transcriptional regulation is a primary mechanism, post-transcriptional and post-translational modifications also play a role in controlling the activity of enzymes involved in GA metabolism. Evidence suggests that alternative splicing of GA20ox transcripts can occur, potentially leading to the production of enzyme isoforms with different activities or stabilities.

At the post-translational level, the activity of GA20-oxidases can be influenced by protein-protein interactions and modifications such as phosphorylation. Although less well-characterized than transcriptional control, these mechanisms provide an additional layer of regulation to fine-tune the metabolic flux through the GA biosynthetic pathway in response to developmental and environmental cues.

Regulatory Networks Governing Biosynthetic Flux

The biosynthesis of GAs, including the steps involving Gibberellin A53 aldehyde, is integrated into broader regulatory networks within the plant. These networks involve crosstalk with other hormone signaling pathways and are responsive to various environmental stimuli.

Other plant hormones can significantly influence the levels of this compound by modulating the expression of GA biosynthetic genes. Auxin, for example, has been shown to promote the expression of certain GA20ox genes, thereby increasing the flux through the GA pathway. This interaction is thought to be important for coordinating growth processes such as shoot elongation.

Conversely, hormones like abscisic acid (ABA) and ethylene (B1197577) can have antagonistic effects on GA biosynthesis. ABA, often associated with stress responses, can repress the expression of GA20ox genes, leading to reduced GA levels. The balance between GA and ABA is critical for processes such as seed germination and dormancy.

Environmental factors are potent modulators of GA biosynthesis. Light, in particular, plays a crucial role. Phytochrome, the red/far-red light photoreceptor, regulates the expression of GA20ox genes. For example, in potato, the expression of a GA20ox gene is promoted by short-day photoperiods, which are inductive for tuberization.

Temperature also affects GA metabolism. In some species, low temperatures can lead to an increase in bioactive GAs by upregulating the expression of GA20ox genes, a process that is important for cold-induced stem elongation and flowering. Other environmental stresses, such as drought and salinity, can also impact GA biosynthesis, often through interactions with ABA signaling.

Mutational and Genetic Perturbation Studies Affecting this compound Accumulation

The study of mutants has been instrumental in elucidating the GA biosynthetic pathway and its regulation. Mutations in GA20ox genes typically result in a dwarf phenotype due to a deficiency in bioactive GAs. For instance, the ga5 mutant in Arabidopsis has a mutation in the AtGA20ox1 gene and exhibits a severe dwarf phenotype that can be rescued by the application of bioactive GAs.

Overexpression of GA20ox genes, on the other hand, can lead to an increase in bioactive GA levels and a semi-dwarf or elongated phenotype, depending on the specific gene and the level of overexpression. These genetic perturbation studies have confirmed the critical role of GA20-oxidases in controlling the flux through the GA biosynthetic pathway and have provided valuable tools for manipulating plant height and development.

| Gene/Mutant | Organism | Phenotype/Effect on GA Metabolism |

| AtGA20ox1 (ga5) | Arabidopsis thaliana | Dwarf phenotype, reduced levels of bioactive GAs. |

| Overexpression of GA20ox | Hybrid Aspen | Increased stem elongation, higher levels of bioactive GAs. |

| sln1 | Barley | Slender phenotype, impaired response to GA, altered GA metabolism. |

Metabolic Fate and Turnover of Gibberellin A53 Aldehyde

Catabolic Pathways and Deactivation Mechanisms

The biological activity of gibberellins (B7789140) (GAs) is tightly controlled not only by their rate of biosynthesis but also by their deactivation and catabolism. For precursors like Gibberellin A53 aldehyde (GA53-ald), these pathways prevent the over-accumulation of downstream bioactive GAs. The principal mechanism for GA deactivation in higher plants is oxidation, a process catalyzed by specific enzymes that modify the GA structure, rendering it biologically inactive. nih.gov

One of the most significant deactivation reactions is 2β-hydroxylation. nih.gov This process is carried out by a family of enzymes known as GA 2-oxidases (GA2ox). nih.gov These enzymes are 2-oxoglutarate-dependent dioxygenases that play a critical role in maintaining GA homeostasis. The GA 2-oxidase family is diverse, with different classes of these enzymes showing specificity for different types of GA substrates. Some are specific to C19-GAs (the final bioactive forms and their immediate precursors), while others act primarily on C20-GA precursors, such as GA53 and its aldehyde form. nih.govnih.govrsc.org This substrate specificity allows for precise control over the GA pool at multiple points in the biosynthetic pathway.

Conjugation and Compartmentation Studies

Besides irreversible oxidation, another significant metabolic fate for gibberellin precursors is conjugation. This process typically involves the attachment of a sugar molecule, such as glucose, to the GA molecule. Conjugation is generally considered a reversible deactivation mechanism, creating a stable, inactive form that can be stored within the cell and potentially reactivated later by hydrolytic enzymes.

Research on pea (Pisum sativum) has provided direct evidence for the conjugation of GA aldehydes. Studies using isolated pericarp (the fruit wall) from young pea fruits showed that when [(14)C]GA12-aldehyde was supplied, a primary metabolite was its conjugate. nih.gov Furthermore, metabolism of [(14)C]GA12-aldehyde in developing pea seed coats also yielded significant amounts of conjugates, including [(14)C]GA53-aldehyde conjugate. nih.gov The endogenous nature of these conjugates was confirmed by dilution of the supplied radiolabel, indicating that the plant tissue was actively producing and conjugating these aldehydes. nih.gov

Feeding experiments with radiolabeled [(14)C]GA53-aldehyde to pea seed coats and shoots confirmed that it is readily converted into its conjugate form in these tissues. nih.gov This suggests that conjugation is a key metabolic route for GA53-aldehyde, likely serving to regulate its availability for conversion into GA53 and subsequent bioactive GAs. nih.gov Compartmentation, the storage of these conjugates, is thought to occur in the vacuole, which acts as a reservoir for inactive forms of hormones, allowing for their rapid release when needed. mdpi.com

Table 2: Primary Metabolites of [(14)C]GA12-aldehyde in Isolated Pea Tissues

| Tissue | Primary Metabolites Identified | Metabolic Process |

|---|---|---|

| Pericarp | [(14)C]GA12-aldehyde-conjugate, [(14)C]GA12, [(14)C]GA53 | Conjugation & Oxidation |

| Seed Coats | [(14)C]GA53-aldehyde, [(14)C]GA12-aldehyde conjugate, [(14)C]GA53-aldehyde conjugate | Oxidation & Conjugation |

Based on findings from metabolism studies in Pisum sativum. nih.govnih.gov

Dynamic Equilibrium and Homeostasis within the Gibberellin Pool

High levels of bioactive GAs (like GA1 and GA4) trigger a feedback response that down-regulates the expression of key biosynthesis genes, such as GA 20-oxidase and GA 3-oxidase. wikipedia.org Concurrently, high GA levels feedforward to up-regulate the expression of GA deactivation genes, namely GA 2-oxidases. wikipedia.org This dual control system ensures that when active GAs are abundant, their production is slowed, and their deactivation is accelerated, thereby returning the system to a homeostatic balance.

GA53 aldehyde, as a precursor to GA53 and subsequently GA20 and the bioactive GA1, is positioned at a critical juncture in this homeostatic system. kit.edumdpi.com Its conversion is regulated by enzymes that are themselves subject to feedback control. For instance, the GA 2-oxidases (like GA2ox7 and GA2ox8) that can deactivate its downstream product GA53 are induced by high GA levels. nih.gov Therefore, conditions that lead to a surplus of bioactive GAs would indirectly promote the catabolism of the C20-precursor pool, including GA53, and likely influence the metabolic flux from GA53 aldehyde. This ensures that the entire pathway, from early precursors to active hormones, is tightly regulated to meet the developmental needs of the plant without reaching detrimental excess. nih.gov

Roles in Plant Physiological Processes: Molecular and Cellular Mechanisms

Interplay with Other Phytohormone Signaling Pathways at a Molecular Level

The influence of Gibberellin A53 aldehyde in plant physiology is primarily as an intermediate in the biosynthesis of bioactive gibberellins (B7789140) (GAs). nih.govoup.com The broader gibberellin signaling pathway, which originates from precursors like this compound, does not operate in isolation. It is part of a complex network of interactions with other phytohormone signaling pathways, creating a sophisticated regulatory system that governs plant growth and development. researchgate.netresearchgate.net The central hub for this crosstalk is a family of nuclear proteins known as DELLA proteins, which act as master repressors of GA signaling. nih.govmdpi.comresearchgate.net

Bioactive GAs, formed downstream from this compound, initiate their signaling cascade by binding to the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptor. researchgate.net This GA-GID1 complex then interacts with DELLA proteins, targeting them for ubiquitination and subsequent degradation by the 26S proteasome. mdpi.comresearchgate.net The removal of these DELLA repressors allows for the expression of GA-responsive genes that promote processes like cell elongation and division. nih.goved.ac.uk The molecular interplay with other hormone pathways occurs largely through the direct or indirect interaction of DELLA proteins with key components of those pathways. nih.gov

Crosstalk with Auxin Signaling

Gibberellins and auxins often work synergistically to promote plant growth, particularly stem elongation. At a molecular level, this interaction is partly mediated by the influence of DELLA proteins on auxin transport and signaling. DELLA proteins can indirectly regulate the abundance and localization of PIN-FORMED (PIN) auxin efflux carriers. nih.govnih.gov By repressing genes that control PIN protein levels, DELLAs can modulate auxin distribution within plant tissues, thereby affecting auxin-dependent developmental processes. nih.gov The degradation of DELLAs by GA relieves this repression, enhancing auxin transport and response.

Crosstalk with Jasmonate Signaling

A direct molecular link exists between the gibberellin and jasmonate (JA) pathways. DELLA proteins have been shown to physically interact with Jasmonate ZIM-domain (JAZ) proteins, which are the primary repressors of JA signaling. nih.gov This interaction appears to be mutually antagonistic; DELLAs inhibit the repressive function of JAZ proteins, and conversely, JAZ proteins can interfere with DELLA activity. nih.gov This crosstalk allows the plant to integrate growth regulation (via GA) with defense responses (via JA), prioritizing one over the other depending on environmental and developmental cues.

Crosstalk with Abscisic Acid (ABA) Signaling

Gibberellins and abscisic acid (ABA) frequently have antagonistic effects on developmental processes such as seed germination and dormancy. nih.gov While GA promotes germination, ABA inhibits it. This antagonism is managed through a complex molecular interplay. For instance, the balance between the levels of these two hormones can regulate the transition from embryogenesis to germination. nih.gov The interaction mechanisms can involve the regulation of each other's biosynthesis and signaling components, although the direct molecular links are multifaceted and context-dependent.

Crosstalk with Ethylene (B1197577) Signaling

The interaction between gibberellin and ethylene can be synergistic, particularly in promoting hypocotyl and internode elongation, such as during submergence responses in deepwater rice. nih.gov Both ethylene and GA synthesis are promoted by submergence, and GA is required for ethylene-induced elongation. nih.gov At the molecular level, components of the ethylene signaling pathway can influence the stability of DELLA proteins, integrating environmental signals like flooding with GA-mediated growth responses.

Integration with Light Signaling

Gibberellin signaling is closely integrated with light signaling pathways to control photomorphogenesis. A key point of interaction involves the PHYTOCHROME INTERACTING FACTORS (PIFs), which are transcription factors that promote elongation growth in the dark. DELLA proteins act as repressors of PIF activity by binding to them and preventing them from activating their target genes. nih.gov When bioactive GAs trigger the degradation of DELLAs, PIFs are released, allowing for the promotion of elongation growth. This mechanism enables plants to finely tune their growth in response to both internal hormonal signals and external light cues. nih.govnih.gov

Table 1: Key Molecular Interactors in Gibberellin Crosstalk

| Interacting Protein Family | Associated Hormone/Signal Pathway | Nature of Molecular Interaction | Reference |

|---|---|---|---|

| DELLA Proteins | Gibberellin | Central repressors of GA signaling; targeted for degradation by the GA-GID1 complex. | mdpi.comresearchgate.net |

| PIN-FORMED (PIN) Proteins | Auxin | DELLAs indirectly repress the expression of PIN genes, affecting auxin transport. | nih.govnih.gov |

| Jasmonate ZIM-domain (JAZ) Proteins | Jasmonate | DELLAs physically interact with and inhibit JAZ repressors. | nih.gov |

| PHYTOCHROME INTERACTING FACTORS (PIFs) | Light | DELLAs bind to and repress the transcriptional activity of PIFs. | nih.govnih.gov |

| GIBBERELLIN INSENSITIVE DWARF1 (GID1) | Gibberellin | GA receptor that, when bound to GA, interacts with DELLA proteins to promote their degradation. | researchgate.net |

Advanced Methodologies for Gibberellin A53 Aldehyde Research

Isotopic Labeling and Tracing Techniques for Biosynthetic Studies

Isotopic labeling is a powerful tool for tracing the metabolic fate of molecules within a biological system. In the context of GA53-aldehyde, stable isotopes such as deuterium (B1214612) (²H or D) and carbon-13 (¹³C) are incorporated into precursor molecules. beilstein-journals.org These labeled compounds are then introduced to plant tissues or cell-free systems, and their conversion into subsequent products is monitored over time. nih.gov

One common approach involves the use of deuterium-labeled GAs to track their metabolism. oup.comnih.gov For instance, labeled Gibberellin A12-aldehyde can be supplied to a system, and the appearance of the label in GA53-aldehyde and its downstream metabolites is detected, typically by mass spectrometry. researchgate.net This method provides direct evidence of the biosynthetic pathway and allows for the quantitative analysis of metabolic flux. oup.com For example, studies in pea shoots using ¹⁴C-labeled Gibberellin A12 aldehyde demonstrated that photoperiod can alter the rate of GA53 production. nih.gov Similarly, feeding experiments with deuterium-labeled GA20 in Eucalyptus globulus allowed researchers to quantify its conversion to other GAs, providing insights into the major biosynthetic routes in that species. oup.comnih.gov

The use of stable isotope-labeled internal standards is also crucial for accurate quantification in these tracing experiments. nih.gov By adding a known amount of a labeled version of the analyte of interest (e.g., [²H₂]GA₅₃), researchers can correct for losses during sample preparation and analysis, leading to more precise measurements of endogenous hormone levels. plos.org This approach has been fundamental in establishing the GA biosynthetic grid, which includes the conversion of GA12-aldehyde to GA53-aldehyde as a key hydroxylation step. nih.gov The analysis of mass isotopologue distributions (MIDs) after feeding with a simple labeled precursor like D₂O can also reveal the active sites of biosynthesis within a plant. nih.gov

Cell-Free System Approaches for Enzymatic Characterization

Cell-free systems, typically derived from plant tissues rich in biosynthetic activity like immature seeds or endosperm, offer a simplified environment to study specific enzymatic reactions without the complexities of the whole cell. oup.comannualreviews.org These systems were instrumental in establishing the GA metabolic pathways, including the reactions involving GA53-aldehyde. oup.comnih.gov

In a cell-free preparation from Phaseolus vulgaris (common bean) embryos, the conversion of isotopically labeled Gibberellin A12-aldehyde to GA53-aldehyde was demonstrated, confirming that 13-hydroxylation occurs at this early stage of the pathway. nih.gov Similarly, cell-free extracts from Cucurbita maxima (pumpkin) endosperm have been used extensively to characterize the enzymes and cofactor requirements for GA biosynthesis. nih.gov These studies showed that the soluble enzymes responsible for the steps after GA12-aldehyde require 2-oxoglutarate and Fe²⁺ for activity. annualreviews.org

By manipulating the components of the cell-free system, researchers can identify the specific enzymes responsible for each conversion. For example, by providing labeled GA12-aldehyde as a substrate and observing the formation of labeled GA53-aldehyde, the activity of the responsible enzyme, a GA 13-hydroxylase, can be assayed and characterized. These systems allow for the optimization of reaction conditions, such as pH and cofactor concentrations, to maximize the production of specific intermediates like GA53. Furthermore, the use of recombinant enzymes expressed in heterologous systems like E. coli or fungi provides a clean source of a single enzyme, allowing for detailed kinetic studies and substrate specificity analysis without interference from other plant proteins. mdpi.com

Quantitative Analytical Techniques in Research Settings (e.g., GC-MS-SIM, LC-MS/MS)

Accurate quantification of GA53-aldehyde and other gibberellins (B7789140) in plant tissues is essential for understanding their physiological roles. Due to their extremely low concentrations, highly sensitive and specific analytical methods are required.

Gas Chromatography-Mass Spectrometry (GC-MS) has been a cornerstone of gibberellin analysis for decades. tandfonline.comagraria.com.br After extraction and purification, GAs are chemically derivatized to make them volatile for GC separation. The mass spectrometer then detects and fragments the molecules, providing a characteristic mass spectrum for identification. agraria.com.br By operating the mass spectrometer in Selected Ion Monitoring (SIM) mode, the instrument is set to detect only specific ions characteristic of the target analyte, dramatically increasing sensitivity and selectivity. oup.comnih.gov This technique, often coupled with the use of deuterium-labeled internal standards, has been successfully used to identify and quantify endogenous GAs, including GA53, in various plant species. oup.comnih.govnih.gov

More recently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the method of choice for phytohormone analysis. nih.govmdpi.com LC-MS/MS offers several advantages, including minimal sample derivatization, high throughput, and exceptional sensitivity and specificity. In this technique, the sample is separated by liquid chromatography before being introduced into the mass spectrometer. The first mass analyzer selects the precursor ion (e.g., the molecular ion of GA53-aldehyde), which is then fragmented, and a second mass analyzer detects a specific fragment ion. This process, known as Multiple Reaction Monitoring (MRM), provides a very high degree of certainty in identification and quantification. LC-MS/MS platforms have been used to analyze GA levels, including GA53-aldehyde, in various research contexts, such as studying the effects of allelochemicals on ginseng hairy roots. mdpi.com The sensitivity of modern LC-MS/MS systems can reach the femtomole (10⁻¹⁵ mol) level, enabling the measurement of GAs in very small amounts of plant tissue. plos.org

| Technique | Principle | Application in GA53-aldehyde Research |

| GC-MS-SIM | Gas chromatography separates volatile derivatives, which are then detected by a mass spectrometer monitoring specific ions. | Identification and quantification of endogenous GA53 and related GAs, often used in metabolic studies with labeled compounds. oup.comnih.govnih.gov |

| LC-MS/MS | Liquid chromatography separates compounds, which are then identified and quantified by tandem mass spectrometry, often using multiple reaction monitoring (MRM). | High-sensitivity, high-throughput quantification of GA53-aldehyde and a wide range of other phytohormones in plant extracts. nih.govmdpi.commdpi.com |

Genetic Engineering Approaches for Modulating Gibberellin A53 Aldehyde Levels and Its Downstream Effects

Genetic engineering provides a powerful means to investigate the function of genes in the GA biosynthetic pathway and to understand the consequences of altering GA53-aldehyde levels. This is typically achieved by either overexpressing or down-regulating the genes that encode the enzymes responsible for its synthesis or conversion.

The gene encoding the enzyme GA20-oxidase is a frequent target for genetic manipulation as it catalyzes a key rate-limiting step downstream of GA53. nih.govjst.go.jp Overexpression of a GA20-oxidase gene in plants like Arabidopsis, tobacco, and poplar leads to increased levels of bioactive GAs and a characteristic "GA-overproduction" phenotype. jst.go.jpnih.govbohrium.com This phenotype often includes increased stem elongation, earlier flowering, and reduced seed dormancy. nih.gov By analyzing the GA profiles in these transgenic plants, researchers can confirm the function of the enzyme and observe the downstream metabolic consequences. For example, overexpressing GA20-oxidase in Arabidopsis led to increased levels of GA1, GA9, and GA20. nih.gov

Conversely, reducing the expression of genes in the GA pathway, such as through antisense expression or gene knockout, can lead to GA deficiency and dwarf phenotypes. jst.go.jpnih.gov For instance, the famous "Green Revolution" rice variety sd1 (B1575903) contains a mutation in the GA20-oxidase 2 gene (OsGA20ox2), leading to a semi-dwarf phenotype with improved lodging resistance. apsnet.orgfrontiersin.org Mutations in genes earlier in the pathway, such as ent-kaurene (B36324) synthase, also result in dwarfism that can be rescued by the application of exogenous GA. mdpi.com

By specifically targeting the genes responsible for the synthesis of GA53-aldehyde (e.g., GA13-oxidase) or its conversion (e.g., GA20-oxidase), scientists can precisely modulate the endogenous pool of this specific intermediate. nih.gov This allows for a detailed examination of its direct and indirect effects on plant growth, development, and interaction with other hormone signaling pathways. biorxiv.org These genetic approaches, combined with the analytical techniques described above, are crucial for building a comprehensive understanding of the role of GA53-aldehyde in plant biology. nih.gov

Evolutionary and Comparative Aspects of Gibberellin A53 Aldehyde Metabolism

Phylogenetics of Gibberellin Biosynthetic Enzymes

The enzymes responsible for the biosynthesis of gibberellins (B7789140) (GAs), including the pathway involving Gibberellin A53 aldehyde, have distinct evolutionary histories. The biosynthesis can be broadly divided into three stages, each catalyzed by specific enzyme classes with their own phylogenetic characteristics. csic.esnih.gov

The initial two stages, which lead to the formation of the first gibberellin precursor, GA12, are catalyzed by terpene cyclases and cytochrome P450 monooxygenases. csic.es The terpene cyclases, ent-copalyl diphosphate (B83284) synthase (CPS) and ent-kaurene (B36324) synthase (KS), catalyze the conversion of geranylgeranyl diphosphate (GGDP) to ent-kaurene. csic.es Phylogenetic analyses suggest that these enzymes are largely conserved across all land plants. csic.es Interestingly, the catalytic amino acid dyad in CPS shows conservation between bacteria and plants, but not fungi, pointing to a possible common origin for ent-kaurene synthesis in bacteria and plants, which may reflect the endosymbiotic origin of chloroplasts. oup.com Following this, the cytochrome P450 monooxygenases, ent-kaurene oxidase (KO) and ent-kaurenoic acid oxidase (KAO), convert ent-kaurene to GA12. These enzymes are also generally conserved in land plants. csic.es

The third stage of GA biosynthesis, which involves the conversion of GA12 and its 13-hydroxylated derivative GA53, is catalyzed by a family of 2-oxoglutarate-dependent dioxygenases (2-ODDs). csic.es This family includes GA 20-oxidases (GA20ox), GA 3-oxidases (GA3ox), and GA 2-oxidases (GA2ox). It is within this stage that Gibberellin A53 is converted to GA20 via a this compound intermediate by the action of GA20ox. oup.comresearchgate.net Phylogenetic analysis of these GA oxidases reveals that they separated into distinct subfamilies early in the evolution of vascular plants. researchgate.net

GA20-oxidases are responsible for the sequential oxidation of the C-20 methyl group of C20-GAs like GA53, leading to its eventual removal and the formation of a C19-GA. oup.com This process proceeds through alcohol and aldehyde intermediates. researchgate.net

GA3-oxidases catalyze the final step in the formation of bioactive GAs, such as the conversion of GA20 to GA1. oup.com

GA2-oxidases are primarily involved in the deactivation of bioactive GAs and their precursors. oup.com

The functional diversification of these 2-ODD families was a critical evolutionary step for the precise regulation of active GA levels in vascular plants. csic.esresearchgate.net For instance, functional GA2ox genes, which inactivate GAs, appear to have evolved later than other GA-related 2-ODDs and are primarily found in seed plants. researchgate.net

Table 1: Key Enzymes in Plant Gibberellin Biosynthesis

| Enzyme Class | Specific Enzymes | Substrate(s) | Product(s) | Evolutionary Conservation |

|---|---|---|---|---|

| Terpene Cyclases | CPS, KS | GGDP | ent-Kaurene | Highly conserved in land plants; CPS shows similarity between plants and bacteria. csic.esoup.com |

| Cytochrome P450s | KO, KAO | ent-Kaurene, ent-Kaurenoic acid | GA12 | Conserved in land plants. csic.es |

| 2-ODDs | GA20-oxidase | GA12, GA53 | C19-GAs (e.g., GA9, GA20) | Diversified in vascular plants. csic.esresearchgate.net |

| 2-ODDs | GA3-oxidase | GA9, GA20 | Bioactive GAs (e.g., GA4, GA1) | Diversified in vascular plants. csic.esresearchgate.net |

| 2-ODDs | GA2-oxidase | Bioactive GAs and precursors | Inactive GAs | Evolved later; mainly in seed plants. researchgate.net |

Divergence of Biosynthetic Pathways Across Plant Species and Other Organisms

The metabolic pathway leading from and including this compound shows significant divergence across different biological kingdoms and even among different plant lineages, a classic example of convergent evolution where different organisms independently evolved the ability to produce structurally identical compounds. oup.comrothamsted.ac.uknih.gov

In Higher Plants (Angiosperms): The GA biosynthetic pathway typically branches at GA12 into a non-13-hydroxylation pathway and a 13-hydroxylation pathway. oup.com GA53 is a key intermediate in the 13-hydroxylation pathway, formed from GA12. nih.govoup.com GA53 is then converted by a GA20-oxidase to the C19-GA, GA20. nih.gov This conversion is a multi-step process where the C-20 methyl group of GA53 is successively oxidized to an alcohol and then to an aldehyde (this compound), from which the C-20 carbon is ultimately lost as CO2. oup.comresearchgate.net In some cases, as seen with the Arabidopsis enzyme AtGA20ox5, the aldehyde intermediate can be the final product of that specific enzyme's action. oup.com The pathway continues with the conversion of GA20 to the potent bioactive hormone GA1 by a GA3-oxidase. oup.com This pathway is crucial for regulating processes like stem elongation, seed germination, and flowering. smolecule.com

In Lower Plants (Bryophytes and Pteridophytes): Lower plants exhibit variations of the GA pathway. The moss Physcomitrella patens (a bryophyte) possesses only a partial GA biosynthetic pathway that stops at ent-kaurenoic acid. researchgate.net While the early steps are present, the cytosolic oxidation steps catalyzed by 2-ODDs to form bioactive GAs are specific to tracheophytes (vascular plants). csic.es In lycophytes and ferns (pteridophytes), GAs are involved in reproductive development, but the specific pathways and primary bioactive GAs can differ from those in seed plants. oup.comresearchgate.net

In Fungi: Fungi, such as Fusarium fujikuroi, produce GAs, but the pathway and enzymes are markedly different from those in plants, indicating an independent evolutionary origin. rothamsted.ac.ukvilniustech.lt Key differences include:

Enzyme Types: Fungi use cytochrome P450s for reactions where plants use 2-ODDs (e.g., C-20 oxidation) and vice versa (e.g., 3β-hydroxylation). rothamsted.ac.ukuchile.cl

Reaction Sequence: In F. fujikuroi, 3β-hydroxylation is an early step, whereas in plants it is typically the final step to create a bioactive GA. rothamsted.ac.uknih.gov 13-hydroxylation is the final step in producing GA3 in the fungus, while in plants, the 13-hydroxylation of GA12 to GA53 is a relatively early step. nih.gov

Gene Organization: In fungi, the GA biosynthetic genes are organized in a gene cluster, which is not the case in plants. oup.comtandfonline.com

End Products: F. fujikuroi primarily produces GA3, which is not a major bioactive GA in most higher plants. oup.comtandfonline.com

In Bacteria: Some bacteria that associate with plants, either as pathogens or symbionts, also produce GAs. oup.com Like fungi, the bacterial GA biosynthetic pathway appears to have evolved independently from that of plants. oup.comrothamsted.ac.uk The bacterial genes are also found in operons (clusters). oup.com However, the initial cyclization enzymes that produce ent-kaurene show more similarity to their plant counterparts than to the fungal enzymes, suggesting a different evolutionary history. oup.com

Table 2: Comparison of Gibberellin Biosynthesis Across Organisms

| Feature | Higher Plants | Fungi (F. fujikuroi) | Bacteria |

|---|---|---|---|

| GA53 Intermediate | Present in the 13-hydroxylation pathway. oup.com | Absent; different pathway sequence. rothamsted.ac.uk | Absent; different pathway. oup.com |

| C-20 Oxidation Enzyme | GA20-oxidase (2-ODD). oup.com | Cytochrome P450. rothamsted.ac.uk | Not fully elucidated for all, but distinct from plants. |

| 3β-Hydroxylation | Late step (catalyzed by GA3ox). rothamsted.ac.uk | Early step (catalyzed by a P450). rothamsted.ac.uk | Varies. |

| Gene Organization | Dispersed throughout the genome. oup.com | Organized in a gene cluster. oup.com | Organized in operons. oup.com |

| Primary Bioactive GA | GA1, GA4. oup.comresearchgate.net | GA3. oup.comtandfonline.com | Varies. |

| Evolutionary Origin | Independent. | Convergent with plants. rothamsted.ac.ukuchile.cl | Convergent with plants and fungi. rothamsted.ac.uk |

Future Directions and Research Opportunities

Unraveling Novel Enzymes in Gibberellin A53 Aldehyde Metabolism

The established pathway shows that GA53-aldehyde is formed from Gibberellin A12-aldehyde (GA12-aldehyde) and is subsequently oxidized to Gibberellin A53 (GA53). nih.govmdpi.com However, the precise enzymatic machinery and potential alternative routes are not fully characterized across all plant species.

Future research should prioritize the identification and characterization of novel enzymes involved in GA53-aldehyde metabolism. While the conversion of GA12-aldehyde to GA12 is catalyzed by a GA 7-oxidase, and the subsequent hydroxylation of GA12 to GA53 is mediated by a GA 13-hydroxylase (a cytochrome P450 monooxygenase), studies in Phaseolus vulgaris have shown that 13-hydroxylation can occur at the aldehyde stage, directly converting GA12-aldehyde to GA53-aldehyde. nih.gov The specific enzyme catalyzing this direct conversion remains a key target for discovery.

Opportunities for research include:

Enzyme Prospecting: Utilizing comparative genomics and proteomics in species known to have high flux through the 13-hydroxylation pathway to identify candidate cytochrome P450s or 2-oxoglutarate-dependent dioxygenases (2-ODDs) responsible for the formation of GA53-aldehyde.

Functional Characterization: Expressing candidate genes in microbial or cell-free systems to confirm their specific catalytic activity on GA12-aldehyde. nih.gov This approach has been successful in characterizing other GA oxidases. nih.govrhea-db.org

Exploring Metabolic Bifurcations: Investigating whether GA53-aldehyde can be shunted into alternative or catabolic pathways by unidentified enzymes. This could represent a novel regulatory node for controlling the flow of metabolites into the bioactive GA pool. Research on GA catabolism has primarily focused on GA2-oxidases that act on downstream C19 and C20 GAs, leaving the potential catabolism of early intermediates like GA53-aldehyde as an open question. nih.gov

Exploring Fine-Tuning of Regulatory Networks and Environmental Responses

Future investigations should focus on how the synthesis and turnover of GA53-aldehyde are fine-tuned:

Hormonal Crosstalk: The interplay between GAs and other hormones like auxin, abscisic acid (ABA), and ethylene (B1197577) is well-established. nih.gov For instance, auxin can regulate GA metabolism, and ABA often acts antagonistically to GA. wikipedia.orgnih.govscience.gov Research is needed to determine if the enzymes acting on GA12-aldehyde and GA53-aldehyde are direct targets of these hormonal signaling pathways. For example, does auxin signaling upregulate the specific 13-hydroxylase that produces GA53-aldehyde during shade avoidance or does ABA signaling inhibit it during drought stress?

Environmental Signal Integration: Light is a major regulator of GA biosynthesis, influencing the expression of key genes like GA20ox and GA3ox. mdpi.com Future studies could explore whether light quality and photoperiod directly modulate the expression or activity of the enzyme responsible for GA53-aldehyde production, thereby acting as an early checkpoint in the synthesis of 13-hydroxylated GAs.

Transcriptional Control: Identifying the specific transcription factors that bind to the promoter regions of genes encoding enzymes for GA53-aldehyde synthesis. This would link the upstream regulatory networks, such as those involving DELLA proteins, directly to the control of this metabolic step. mdpi.comresearchgate.net

| Regulatory Factor | Observed Effect on General GA Pathway | Research Opportunity for GA53-aldehyde |

| Auxin (IAA) | Regulates GA 3-oxidation and GA 2-oxidation. wikipedia.org | Does auxin directly influence the expression of the enzyme converting GA12-aldehyde to GA53-aldehyde in specific tissues? |

| Abscisic Acid (ABA) | Acts antagonistically; can increase the stability of DELLA proteins and inhibit GA-induced gene expression. nih.govscience.gov | Does ABA suppress the synthesis of GA53-aldehyde as an early mechanism to limit bioactive GA production under stress? |

| Light | Enhances GA biosynthesis through GA20ox and GA3ox expression. mdpi.com | Is the conversion to GA53-aldehyde a key light-regulated step that primes the plant for growth? |

| Ethylene | Can inhibit GA response or, in other contexts (e.g., submergence), induce GA synthesis. nih.gov | How does ethylene signaling modulate the flux through the early 13-hydroxylation pathway at the GA53-aldehyde step? |

Development of Advanced In Situ Analysis Techniques

A significant challenge in understanding the role of GA53-aldehyde is determining its precise location and concentration within plant tissues and even within subcellular compartments. nih.gov Current methods for GA analysis, such as UPLC-ESI-MS/MS, are highly sensitive but typically require tissue extraction, which results in a loss of spatial information. creative-proteomics.comnih.gov

A major area for future development is the creation of advanced analytical techniques for the in situ detection of GA53-aldehyde:

Genetically Encoded Biosensors: Developing FRET-based or other fluorescent protein-based biosensors that can specifically bind to GA53-aldehyde. While challenging due to the need for high specificity, such a tool would enable live imaging of the dynamic changes in GA53-aldehyde concentrations within cells in response to developmental or environmental stimuli.

Mass Spectrometry Imaging (MSI): Advancing MSI techniques, such as MALDI-MSI, to achieve the sensitivity and spatial resolution required to map the distribution of low-abundance metabolites like GA53-aldehyde across tissue sections. This could reveal accumulation patterns in specific cell types, such as in the shoot apical meristem or developing seeds.

Affinity-Based Probes: Designing high-affinity antibodies or synthetic aptamers that specifically recognize GA53-aldehyde for use in immunohistochemistry or other molecular imaging applications. This would provide static but high-resolution snapshots of its localization.

The development of these tools is crucial because the site of synthesis for a GA intermediate is not always its site of action, and understanding its transport and accumulation is key to its function. nih.gov

Systems Biology and Omics Approaches to this compound Homeostasis and Function

The integration of multiple 'omics' datasets provides a powerful framework for a holistic understanding of GA metabolism. mdpi.com While transcriptomic and metabolomic studies have provided valuable insights into the GA pathway, a systems-level approach focused on the network surrounding GA53-aldehyde is a promising future direction. mdpi.comnih.gov

Integrated Multi-Omics Analysis: Combining transcriptomics, proteomics, and metabolomics data from the same samples under various conditions (e.g., different developmental stages or environmental stresses). nih.gov This approach can correlate the expression of a candidate gene with the abundance of its corresponding enzyme and the levels of its substrate (GA12-aldehyde) and product (GA53-aldehyde), providing strong evidence for its role in the pathway.

Metabolic Flux Analysis (MFA): Using stable isotope labeling (e.g., with ¹³C or ²H) to trace the flow of precursors through the GA biosynthesis pathway. nih.govresearchgate.net MFA can quantify the relative flux through the early 13-hydroxylation pathway versus the non-hydroxylation pathway and determine how this partitioning is altered by genetic or environmental perturbations.

Predictive Modeling: Developing computational models of the GA biosynthetic network based on kinetic data from characterized enzymes and integrated 'omics' datasets. Such models could predict how the concentration of GA53-aldehyde and other intermediates would change in response to specific genetic modifications or environmental shifts, guiding experimental efforts for crop improvement.

A recent study on tea somatic embryogenesis used integrated metabolomics and transcriptomics, identifying the differential accumulation of GA53 and related genes, highlighting the power of 'omics' to pinpoint key metabolic shifts in complex developmental processes. nih.gov Applying these powerful approaches with a focus on GA53-aldehyde will be essential for fully elucidating its role in the intricate regulatory network that governs plant life.

Q & A

Q. How can in vivo and in vitro studies be integrated to characterize the physiological effects of this compound?

- Answer : Combine hydroponic assays (in vivo) with cell culture systems (in vitro) to assess dose-dependent growth responses. Validate findings using genetic complementation or RNAi silencing. Publish detailed protocols for tissue-specific gibberellin application and phenotyping metrics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.